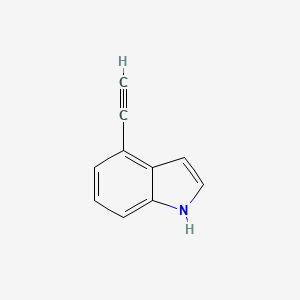

4-Ethynyl-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-ethynyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N/c1-2-8-4-3-5-10-9(8)6-7-11-10/h1,3-7,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGHQEOJJLFYMIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C2C=CNC2=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70553477 | |

| Record name | 4-Ethynyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70553477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102301-81-5 | |

| Record name | 4-Ethynyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70553477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 4-Ethynyl-1H-indole from 4-Bromoindole

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of 4-ethynyl-1H-indole is a critical transformation in medicinal chemistry and materials science, providing a versatile building block for the creation of complex molecular architectures. This guide offers an in-depth exploration of the Sonogashira cross-coupling reaction, a powerful method for forging the C(sp²)-C(sp) bond between 4-bromoindole and a suitable acetylene source. We will delve into the mechanistic underpinnings of this reaction, provide detailed, field-proven protocols, and discuss the critical parameters that govern its success. By synthesizing technical accuracy with practical insights, this document aims to empower researchers to confidently and efficiently execute this valuable synthetic transformation.

Introduction: The Strategic Importance of the Ethynyl Moiety at the Indole C4-Position

The indole scaffold is a privileged structure in a vast array of biologically active compounds and functional organic materials.[1] Functionalization at the C4-position, in particular, offers a unique vector for molecular elaboration, often leading to compounds with novel pharmacological profiles or material properties. The introduction of an ethynyl group at this position is of paramount importance as it serves as a versatile handle for a multitude of subsequent transformations, including click chemistry, cyclization reactions, and further cross-coupling reactions.

The Sonogashira cross-coupling reaction stands as the premier method for the alkynylation of aryl halides.[2][3][4] This palladium-catalyzed reaction, often in the presence of a copper(I) co-catalyst, facilitates the formation of a carbon-carbon bond between an aryl or vinyl halide and a terminal alkyne under relatively mild conditions.[3][4] This guide will focus on the practical application of the Sonogashira reaction for the synthesis of this compound from the readily available starting material, 4-bromoindole.

The Synthetic Strategy: A Two-Step Approach to this compound

The direct Sonogashira coupling of 4-bromoindole with acetylene gas is fraught with practical challenges, including the difficult handling of a flammable gas and the potential for di-substitution. A more controlled and widely adopted strategy involves a two-step sequence:

-

Sonogashira Coupling with a Protected Acetylene Equivalent: 4-Bromoindole is coupled with a protected terminal alkyne, most commonly trimethylsilylacetylene (TMSA). The trimethylsilyl (TMS) group acts as a sterically bulky protecting group, preventing unwanted side reactions and facilitating purification.[5][6]

-

Deprotection of the Silyl Group: The resulting 4-((trimethylsilyl)ethynyl)-1H-indole is then subjected to a deprotection step to cleave the TMS group, yielding the desired this compound.[5][7]

This two-step approach offers superior control, higher yields, and greater reproducibility.

Mechanistic Insights: The Palladium and Copper Catalytic Cycles

A thorough understanding of the reaction mechanism is crucial for troubleshooting and optimization. The Sonogashira reaction operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3][8]

The Palladium Cycle

The primary role of the palladium catalyst is to activate the aryl halide. The cycle is generally believed to proceed through the following key steps:

-

Reductive Elimination: A Pd(II) precatalyst is reduced in situ to the active Pd(0) species.[3]

-

Oxidative Addition: The active Pd(0) complex undergoes oxidative addition with 4-bromoindole, forming a Pd(II)-indolyl intermediate.

-

Transmetalation: The copper acetylide, generated in the copper cycle, transfers the ethynyl group to the palladium center. This is often the rate-determining step.[8]

-

Reductive Elimination: The desired 4-alkynyl-indole product is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.

The Copper Cycle

The copper co-catalyst plays a crucial role in activating the terminal alkyne.[3][9][10]

-

π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne, increasing its acidity.[8]

-

Deprotonation: In the presence of a base (typically an amine), the terminal alkyne is deprotonated to form a copper acetylide species.[8]

-

Transmetalation: This copper acetylide then participates in the transmetalation step with the Pd(II)-indolyl complex.[8]

While the copper co-catalyst significantly accelerates the reaction, it can also promote the undesirable homocoupling of the alkyne (Glaser coupling).[3] This has led to the development of copper-free Sonogashira protocols, which are particularly useful in the synthesis of pharmaceutical intermediates where copper contamination is a concern.[11]

Experimental Protocols

The following protocols are provided as a robust starting point for the synthesis of this compound. Optimization may be necessary depending on the specific laboratory conditions and purity of the reagents.

Step 1: Synthesis of 4-((Trimethylsilyl)ethynyl)-1H-indole

This procedure outlines the Sonogashira coupling of 4-bromoindole with trimethylsilylacetylene.

Table 1: Reagents and Reaction Conditions for Sonogashira Coupling

| Reagent/Parameter | Molar Equiv. | Amount |

| 4-Bromoindole | 1.0 | (e.g., 1.0 g, 5.10 mmol) |

| Trimethylsilylacetylene | 1.2 - 1.5 | (e.g., 0.75 mL, 5.31 mmol) |

| PdCl₂(PPh₃)₂ | 0.02 - 0.05 | (e.g., 71.6 mg, 0.102 mmol) |

| Copper(I) Iodide (CuI) | 0.04 - 0.10 | (e.g., 19.4 mg, 0.102 mmol) |

| Triethylamine (Et₃N) | 2.0 - 3.0 | (e.g., 1.42 mL, 10.2 mmol) |

| Solvent (e.g., THF, DMF) | - | (e.g., 20 mL) |

| Temperature | - | Room Temp. to 80 °C |

| Reaction Time | - | 4 - 24 hours |

Experimental Workflow:

Caption: Workflow for the Sonogashira coupling of 4-bromoindole.

Detailed Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 4-bromoindole (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 eq), and copper(I) iodide (0.04-0.10 eq).

-

Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

-

Add anhydrous solvent (e.g., tetrahydrofuran or N,N-dimethylformamide) and triethylamine (2.0-3.0 eq) via syringe.

-

Add trimethylsilylacetylene (1.2-1.5 eq) dropwise via syringe.

-

Heat the reaction mixture to the desired temperature (typically 60-80 °C) and stir for the required time (monitor by TLC or LC-MS until consumption of the starting material).

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford 4-((trimethylsilyl)ethynyl)-1H-indole.

Step 2: Deprotection to this compound

This procedure describes the removal of the trimethylsilyl protecting group.

Table 2: Reagents and Reaction Conditions for TMS Deprotection

| Reagent/Parameter | Molar Equiv. | Amount |

| 4-((Trimethylsilyl)ethynyl)-1H-indole | 1.0 | (e.g., 1.0 g, 4.73 mmol) |

| Potassium Carbonate (K₂CO₃) | 0.1 - 0.5 | (e.g., 131 mg, 0.95 mmol) |

| Solvent (e.g., Methanol) | - | (e.g., 20 mL) |

| Temperature | - | Room Temperature |

| Reaction Time | - | 1 - 4 hours |

Experimental Workflow:

Caption: Workflow for the deprotection of the TMS group.

Detailed Procedure:

-

Dissolve 4-((trimethylsilyl)ethynyl)-1H-indole (1.0 eq) in methanol.

-

Add potassium carbonate (0.1-0.5 eq) to the solution.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

-

Upon completion, remove the methanol under reduced pressure.

-

Partition the residue between water and ethyl acetate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound. Further purification by column chromatography may be performed if necessary.

An alternative deprotection agent is tetra-n-butylammonium fluoride (TBAF) in THF.[7]

Key Considerations and Troubleshooting

-

Choice of Catalyst and Ligands: While PdCl₂(PPh₃)₂ is a common and effective catalyst, other palladium sources such as Pd(PPh₃)₄ can also be used.[8] The choice of phosphine ligands can significantly impact the reaction's efficiency.[12]

-

Solvent and Base: The choice of solvent (e.g., THF, DMF, acetonitrile) and base (e.g., triethylamine, diisopropylethylamine) can influence the reaction rate and yield. Amine bases are typically used in excess to act as both a base and a solvent.[3]

-

Inert Atmosphere: The Sonogashira reaction is sensitive to oxygen, which can deactivate the palladium catalyst. Therefore, maintaining an inert atmosphere throughout the reaction is critical for achieving high yields.

-

Purity of Reagents: The purity of 4-bromoindole and trimethylsilylacetylene is crucial. Impurities can inhibit the catalyst and lead to lower yields.

-

Homocoupling: The formation of 1,4-bis(trimethylsilyl)buta-1,3-diyne, a product of Glaser coupling, can be minimized by using copper-free conditions or by carefully controlling the reaction temperature and addition rate of the alkyne.[3]

Conclusion

The synthesis of this compound from 4-bromoindole via a Sonogashira coupling with trimethylsilylacetylene followed by deprotection is a reliable and versatile method. By understanding the underlying mechanisms and carefully controlling the reaction parameters, researchers can efficiently access this valuable synthetic intermediate. This guide provides a solid foundation for the successful implementation of this transformation in a variety of research and development settings.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. Sonogashira Coupling [organic-chemistry.org]

- 5. Trimethylsilylacetylene - Wikipedia [en.wikipedia.org]

- 6. nbinno.com [nbinno.com]

- 7. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07685C [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]

An In-depth Technical Guide to 4-ethynyl-1H-indole: Chemical Properties, Stability, and Applications in Modern Drug Discovery

Abstract

4-ethynyl-1H-indole (CAS No. 102301-81-5) has emerged as a pivotal molecular scaffold in contemporary medicinal chemistry and materials science. Its unique architecture, combining the biologically significant indole core with a synthetically versatile terminal alkyne, provides a powerful platform for the construction of complex molecular entities. This guide offers an in-depth exploration of the chemical properties, stability, and reactivity of this compound. We will delve into its spectroscopic signature, protocols for handling and storage, and its principal applications in palladium-catalyzed cross-coupling and click chemistry reactions. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals aiming to leverage this potent building block in their synthetic endeavors.

Core Molecular Profile and Physicochemical Properties

The indole nucleus is a privileged structure in drug discovery, forming the backbone of numerous natural products, pharmaceuticals, and agrochemicals.[1][2][3] The introduction of an ethynyl group at the C4 position of the benzene portion of the indole ring imparts unique reactivity, making this compound a highly sought-after intermediate for creating diverse chemical libraries.

Structural and Computed Properties

The fundamental attributes of this compound are summarized below. These computed properties are critical for predicting its behavior in various solvent systems and its potential for membrane permeability, which are key considerations in drug design.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| CAS Number | 102301-81-5 | Benchchem |

| Molecular Formula | C₁₀H₇N | PubChem |

| Molecular Weight | 141.17 g/mol | Merck[4] |

| Exact Mass | 141.057849228 Da | PubChem |

| XLogP3 | 2.5 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

Spectroscopic Characterization

Precise characterization is essential for verifying the identity and purity of this compound. The following data represent typical spectroscopic features.

| Spectroscopy | Characteristic Features |

| ¹H NMR | δ (ppm): ~8.1-8.3 (br s, 1H, N-H), ~7.0-7.5 (m, Ar-H), ~3.1-3.3 (s, 1H, C≡C-H). The broad singlet corresponds to the acidic indole N-H proton. The multiplet in the aromatic region is characteristic of the substituted indole ring. The singlet at a lower field is indicative of the terminal alkyne proton. |

| ¹³C NMR | δ (ppm): ~137 (C), ~126 (C), ~122 (CH), ~121 (CH), ~114 (CH), ~112 (CH), ~106 (C), ~83 (C≡CH), ~77 (C≡CH). The spectrum shows distinct signals for the eight aromatic carbons and the two sp-hybridized carbons of the alkyne. |

| IR Spectroscopy | ν (cm⁻¹): ~3400 (N-H stretch), ~3300 (C≡C-H stretch, sharp), ~2100 (C≡C stretch, weak but sharp). These sharp, characteristic peaks are definitive for the indole N-H and terminal alkyne functionalities. |

| Mass Spectrometry | MS (EI): m/z (%) = 141 (M+). The molecular ion peak will be prominent. |

Stability, Storage, and Handling

The stability of this compound is governed by the properties of both the indole ring and the terminal alkyne group. Understanding these characteristics is crucial for its effective use and to prevent degradation.

Chemical Stability

-

Indole Ring: The indole core is generally stable but can be susceptible to degradation under strongly acidic conditions or in the presence of potent oxidizing agents.

-

Terminal Alkyne: Terminal alkynes are known to be moisture-sensitive.[5] The acetylenic proton is weakly acidic (pKa ≈ 25) and can be abstracted by strong bases.[6][7] In the presence of certain metal catalysts, particularly copper, terminal alkynes can undergo oxidative homocoupling (Glaser coupling) to form 1,3-diynes if an appropriate reaction partner (like an azide) is absent.

Recommended Storage Protocol

To ensure long-term stability and purity, this compound should be stored under the following conditions:

-

Temperature: Store at -20°C.

-

Atmosphere: Keep under an inert atmosphere, such as argon or nitrogen, to prevent oxidation and moisture absorption.

-

Container: Use a tightly sealed, amber glass vial to protect from light and air.

-

Desiccation: Store with a desiccant to minimize exposure to moisture.[5]

Handling Insight: Before use, the vial should be allowed to equilibrate to room temperature before opening to prevent moisture condensation onto the product.[5] For quantitative work, it is advisable to weigh and dissolve the required amount immediately before use and to avoid preparing stock solutions for long-term storage unless under strictly anhydrous and inert conditions.[5]

Reactivity and Synthetic Utility

The synthetic power of this compound lies in the chemoselective reactivity of its terminal alkyne group, which serves as a versatile handle for molecular elaboration.

Figure 1: Key synthetic transformations of this compound.

Palladium-Catalyzed Sonogashira Coupling

The Sonogashira reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. It allows for the efficient coupling of the terminal alkyne of this compound with a variety of aryl or vinyl halides. This reaction is instrumental in building complex, conjugated molecular systems, which are often explored for their electronic properties or as precursors to advanced pharmaceutical intermediates.

Causality in Protocol Design: The choice of palladium catalyst, ligand, copper(I) co-catalyst, and base is critical. The palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) is the primary actor in the catalytic cycle. The copper(I) salt (typically CuI) facilitates the formation of a copper(I) acetylide intermediate, which accelerates the transmetalation step. The base (usually an amine like triethylamine or diisopropylamine) is required to neutralize the hydrogen halide formed during the reaction and to deprotonate the terminal alkyne.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Often referred to as "click chemistry," the CuAAC reaction is a highly efficient, selective, and biocompatible method for forming a stable 1,4-disubstituted 1,2,3-triazole ring.[5][8] This reaction joins the this compound scaffold to another molecule containing an azide group.[9] Its reliability and mild reaction conditions have made it a favorite tool in drug discovery for linking molecular fragments, attaching biomolecules, and generating compound libraries.[8]

Self-Validating System: The orthogonality of the click reaction is a key strength. The alkyne and azide groups are largely unreactive with most other functional groups found in biological systems, allowing for clean and specific conjugation with minimal side products. This makes the reaction self-validating; successful formation of the triazole product is a strong indicator of the intended covalent linkage.

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a multi-step process, often starting from a readily available 4-haloindole derivative.

Figure 2: General synthetic workflow for this compound.

Protocol: General Procedure for Sonogashira Coupling with this compound

This protocol describes a typical small-scale reaction.

-

Preparation: To an oven-dried Schlenk flask under an argon atmosphere, add the aryl halide (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.06 equiv).

-

Solvent and Reagents: Add anhydrous, degassed triethylamine (3 mL per mmol of aryl halide). Stir the mixture for 5 minutes.

-

Substrate Addition: Add this compound (1.2 equiv) to the reaction mixture.

-

Reaction: Heat the mixture to 60-80°C and monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature and filter it through a pad of Celite to remove catalyst residues.

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution, followed by brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

Protocol: General Procedure for CuAAC (Click Chemistry)

This protocol is suitable for conjugating this compound with an azide-containing molecule.

-

Preparation: In a vial, dissolve the azide partner (1.0 equiv) and this compound (1.1 equiv) in a 1:1 mixture of t-BuOH and water.

-

Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 equiv) in water and a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 equiv) in water.

-

Reaction Initiation: Add the sodium ascorbate solution to the main reaction vial, followed by the copper sulfate solution. The reaction mixture will often turn cloudy or colored.

-

Reaction: Stir vigorously at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the resulting 1,2,3-triazole product by flash column chromatography or crystallization.

Conclusion: A Cornerstone for Future Discovery

This compound stands as a testament to the power of strategic molecular design. Its combination of a biologically relevant indole core and a highly tractable alkyne "handle" provides an invaluable platform for innovation. The robust and high-yielding nature of its key transformations—the Sonogashira coupling and CuAAC reaction—empowers researchers in drug discovery to rapidly generate and test novel chemical entities. By understanding its chemical properties, stability, and reactivity, scientists can effectively harness the potential of this molecule to construct the next generation of therapeutics and advanced materials.

References

- 1. news-medical.net [news-medical.net]

- 2. mdpi.com [mdpi.com]

- 3. chemijournal.com [chemijournal.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 6. Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems [chemistrysteps.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Identification of Protein Targets of 4-Hydroxynonenal Using Click Chemistry for Ex Vivo Biotinylation of Azido and Alkynyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. shop.licorbio.com [shop.licorbio.com]

spectroscopic data (NMR, IR, MS) of 4-ethynyl-1H-indole

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Ethynyl-1H-indole

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the essential spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—required for the unequivocal identification and characterization of this compound. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple data repository. It delves into the rationale behind the expected spectral features, offering insights grounded in the fundamental principles of spectroscopy and the unique electronic nature of the indole scaffold fused with a terminal alkyne.

The protocols and interpretations herein are presented as a self-validating framework, ensuring that researchers can confidently apply these methods to confirm the synthesis and purity of this valuable chemical building block.

Molecular Structure and Physicochemical Properties

This compound is a bifunctional molecule featuring a core indole ring system substituted with an ethynyl group at the C4 position. This combination makes it a versatile synthon in medicinal chemistry and materials science.

-

Molecular Formula: C₁₀H₇N

-

Molecular Weight: 141.17 g/mol

-

CAS Number: 102301-81-5

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution. The combination of ¹H and ¹³C NMR provides a complete picture of the carbon skeleton and proton environments.

Expertise & Rationale

The chemical shifts in the indole ring are governed by the aromatic ring current and the electron-donating nature of the nitrogen atom. The protons on the pyrrole ring (H2, H3) typically appear at a different field than those on the benzene ring (H4-H7).[1][2] The introduction of the ethynyl group at C4 introduces significant electronic and anisotropic effects. The ethynyl group is electron-withdrawing, which will deshield adjacent protons, particularly H5. Furthermore, the cylindrical π-electron cloud of the alkyne can induce shielding or deshielding effects on nearby protons depending on their spatial orientation.[3] The terminal alkyne proton itself has a characteristic chemical shift, typically appearing in the 2.0-3.5 ppm range.[3]

Predicted ¹H and ¹³C NMR Data

The following data are predicted for a solution in CDCl₃, with chemical shifts (δ) referenced to tetramethylsilane (TMS).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Shift (δ, ppm) | Predicted ¹³C Shift (δ, ppm) | Justification |

| N-H (1) | ~8.2 (broad singlet) | - | Typical for indole N-H; broad due to quadrupole broadening and potential exchange. |

| H2 | ~7.25 (t, J ≈ 2.5 Hz) | ~124.5 | Slightly deshielded relative to indole due to long-range effects of the C4 substituent.[1][4] |

| H3 | ~6.60 (dd, J ≈ 2.5, 1.0 Hz) | ~102.8 | Shielded position in the indole nucleus.[4] |

| H5 | ~7.40 (d, J ≈ 8.0 Hz) | ~123.0 | Deshielded by the ortho-ethynyl group's electron-withdrawing and anisotropic effects. |

| H6 | ~7.15 (t, J ≈ 8.0 Hz) | ~121.5 | Expected to be in the typical aromatic region for indole.[4] |

| H7 | ~7.20 (d, J ≈ 8.0 Hz) | ~112.0 | Less affected by the C4 substituent compared to H5. |

| C3a | - | ~128.0 | Bridgehead carbon. |

| C4 | - | ~115.0 | Carbon bearing the substituent. |

| C7a | - | ~136.0 | Bridgehead carbon adjacent to nitrogen. |

| ≡C-H (β) | ~3.10 (s) | ~83.0 | Characteristic region for a terminal alkyne proton and sp-hybridized carbon.[3] |

| -C≡ (α) | - | ~78.0 | The sp-hybridized carbon attached to the aromatic ring. |

Experimental Protocol: NMR Data Acquisition

This protocol ensures the acquisition of high-resolution, unambiguous data.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of synthesized this compound.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup (400 MHz Spectrometer or higher):

-

Lock the spectrometer on the deuterium signal of CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity (line shape of TMS should be sharp and symmetrical).

-

Acquire a standard ¹H NMR spectrum (e.g., 16 scans, 30° pulse, 2-second relaxation delay).

-

Acquire a standard ¹³C NMR spectrum with proton decoupling (e.g., 1024 scans, 45° pulse, 2-second relaxation delay).

-

-

Advanced Experiments (for full assignment):

-

Run a 2D COSY (Correlation Spectroscopy) experiment to establish ¹H-¹H coupling networks (e.g., H5-H6-H7).

-

Run a 2D HSQC (Heteronuclear Single Quantum Coherence) experiment to correlate directly bonded protons and carbons.

-

Run a 2D HMBC (Heteronuclear Multiple Bond Correlation) experiment to establish long-range (2-3 bond) correlations, which is crucial for assigning quaternary carbons like C4, C3a, and C7a.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying key functional groups present in the molecule, providing complementary evidence to NMR data.

Expertise & Rationale

The IR spectrum of this compound is expected to be a composite of the signatures for a terminal alkyne and a substituted indole. The most diagnostic peaks for the terminal alkyne are the sharp, strong C-H stretch (≡C-H) above 3250 cm⁻¹ and the C≡C triple bond stretch, which is weaker but distinct, in the 2100-2260 cm⁻¹ region.[3][5][6] The indole N-H bond will produce a characteristic sharp stretch around 3400 cm⁻¹. The aromatic C-H stretches will appear just above 3000 cm⁻¹, while the complex fingerprint region below 1600 cm⁻¹ will contain various C-C and C-N stretching and bending vibrations characteristic of the indole ring system.

Predicted IR Absorption Data

Table 2: Key Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| ~3400 | Sharp, Med | N-H stretch (indole ring) |

| ~3300 | Sharp, Str | ≡C-H stretch (terminal alkyne)[5][7] |

| 3100-3000 | Medium | Aromatic C-H stretch |

| ~2110 | Weak-Med | C≡C stretch (alkyne triple bond)[3][8] |

| 1600-1450 | Medium | Aromatic C=C ring stretching |

| 700-610 | Strong | ≡C-H bend (out-of-plane wag)[5][7] |

Experimental Protocol: IR Data Acquisition (ATR Method)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum.

-

Sample Application: Place a small amount (a few milligrams) of the solid this compound sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Spectrum Collection: Co-add 16-32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS)

MS provides crucial information about the molecular weight of the compound and offers insights into its structure through the analysis of fragmentation patterns.

Expertise & Rationale

Under Electron Ionization (EI), this compound is expected to show a prominent molecular ion (M⁺˙) peak at m/z 141, confirming its molecular weight. The indole ring is a very stable aromatic system, so this peak should be one of the most abundant in the spectrum. The characteristic fragmentation of the indole nucleus involves the loss of hydrogen cyanide (HCN), leading to a significant fragment ion.[9][10] This pathway can help confirm the presence of the indole core. Other fragmentation may involve the ethynyl substituent, though the primary fragmentation is expected to originate from the stable heterocyclic ring.

Predicted Mass Spectrum Data (EI-MS)

Table 3: Predicted Key Ions in the EI Mass Spectrum of this compound

| m/z Value | Predicted Ion | Significance |

| 141 | [C₁₀H₇N]⁺˙ (M⁺˙) | Molecular Ion; confirms the molecular weight. |

| 140 | [M-H]⁺ | Loss of a hydrogen atom. |

| 114 | [M-HCN]⁺ | Characteristic loss of hydrogen cyanide from the indole ring.[9][10] |

| 89 | [C₇H₅]⁺ | A common fragment in indole spectra, resulting from further fragmentation.[9] |

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or dichloromethane) via direct infusion or through a GC inlet into the mass spectrometer.

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV. This provides reproducible fragmentation patterns for library matching and structural analysis.

-

Mass Analysis: Scan a mass range appropriate for the compound, for example, m/z 40-250, using a quadrupole or time-of-flight (TOF) analyzer.

-

Data Interpretation: Analyze the resulting spectrum to identify the molecular ion peak and major fragment ions. Compare the observed m/z values with the predicted fragmentation pathways.

Integrated Spectroscopic Analysis Workflow

The confirmation of the structure of this compound is not based on a single technique but on the convergence of evidence from all three. The following workflow illustrates this self-validating process.

Caption: Workflow for the integrated spectroscopic confirmation of this compound.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. bmse000097 Indole at BMRB [bmrb.io]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. m.youtube.com [m.youtube.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

- 10. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to the Safe Handling and Storage of 4-Ethynyl-1H-Indole

Preamble: Navigating the Duality of Reactivity and Risk

4-Ethynyl-1H-indole is a molecule of significant interest within the domains of medicinal chemistry and materials science. Its unique structure, featuring a reactive terminal alkyne group appended to the privileged indole scaffold, renders it a valuable building block in the synthesis of complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions like the Sonogashira reaction.[1] However, the very features that make this compound a powerful synthetic tool also introduce a specific set of handling and storage challenges. The presence of the high-energy ethynyl group, coupled with the inherent reactivity of the indole ring system, necessitates a rigorous and well-informed approach to safety.

This guide is intended for researchers, scientists, and drug development professionals who work with this compound. It moves beyond a simple recitation of procedural steps to provide a deeper understanding of the causality behind each recommendation. By fostering a comprehensive awareness of the chemical's properties and potential hazards, this document aims to empower laboratory personnel to work with confidence and, above all, safety.

Section 1: Hazard Identification and Comprehensive Risk Assessment

A thorough understanding of the potential hazards associated with this compound is the cornerstone of safe laboratory practice. While a specific, comprehensive toxicological profile for this compound is not extensively documented in publicly available literature, a robust risk assessment can be formulated by considering the known hazards of the parent indole structure and the inherent risks associated with terminal alkynes.

1.1 Toxicological Profile and GHS Classification

Based on data for indole and related compounds, this compound is anticipated to present the following hazards:

-

Acute Toxicity: Harmful if swallowed and toxic in contact with skin.[2][3]

-

Respiratory Irritation: May cause respiratory irritation.[4][5]

The following table summarizes the anticipated GHS hazard classifications:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life |

1.2 Physicochemical and Reactivity Hazards

The ethynyl moiety introduces specific physicochemical risks that must be carefully managed:

-

Thermal Instability: Terminal alkynes can be thermally unstable and may decompose exothermically.

-

Explosive Mixtures: Upon intense heating, vapors may form explosive mixtures with air.[2]

-

Metal Acetylide Formation: The acidic proton of the terminal alkyne can react with certain metals (e.g., copper, silver, mercury) to form highly unstable and shock-sensitive acetylides. This is a critical consideration in both reaction setup and storage.

-

Air and Light Sensitivity: The indole core is susceptible to degradation upon exposure to air and light, which can lead to the formation of colored impurities and potentially more hazardous byproducts.[2]

Below is a decision-making workflow for risk mitigation when handling this compound.

Caption: A workflow diagram illustrating the key stages of risk mitigation for handling this compound.

Section 2: Protocols for Safe Handling

Adherence to meticulous handling procedures is non-negotiable. The following protocols are designed to minimize exposure and mitigate the risks identified in the preceding section.

2.1 Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential:

-

Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are mandatory. Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contact.

-

Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are required. When there is a risk of splashing, a face shield should be worn in addition to goggles.

-

Body Protection: A flame-resistant laboratory coat should be worn at all times and kept fully fastened.

-

Respiratory Protection: In situations where dust may be generated and engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge should be used.

2.2 Engineering Controls

-

Chemical Fume Hood: All handling of solid this compound and its solutions must be conducted in a properly functioning chemical fume hood to prevent the inhalation of dust or vapors.

-

Inert Atmosphere: For reactions sensitive to air or to prolong the shelf-life of the compound, handling within a glovebox or under a stream of an inert gas like nitrogen or argon is recommended.

2.3 Step-by-Step Handling Procedure

-

Preparation: Before handling, ensure that the work area within the fume hood is clean and uncluttered. Have all necessary equipment, including non-metallic spatulas (e.g., ceramic or plastic) and weighing paper, ready.

-

Dispensing: Carefully open the container, avoiding any sudden movements that could aerosolize the solid. Use a non-metallic spatula to dispense the required amount of the compound. Metal spatulas should be strictly avoided to prevent the formation of potentially explosive metal acetylides.

-

Weighing: If weighing is required, do so within the fume hood or in a designated weighing enclosure.

-

Dissolution: If preparing a solution, add the solid to the solvent slowly and with stirring. Be mindful of any potential exotherms.

-

Post-Handling: Tightly reseal the container, preferably after flushing with an inert gas. Clean any residual compound from the spatula and work surface using a suitable solvent and dispose of the waste appropriately.

-

Hygiene: Immediately after handling, remove gloves and wash hands thoroughly with soap and water.[2]

Section 3: Secure Storage and Stability Management

The chemical integrity and safety of this compound are directly dependent on proper storage conditions. The primary objectives are to prevent degradation and to avoid the creation of hazardous situations.

3.1 Storage Condition Parameters

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. | Minimizes thermal degradation and reduces vapor pressure. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents oxidation and degradation from atmospheric moisture.[2] |

| Light | Protect from light by using an amber vial or storing in a dark cabinet. | Prevents photochemical decomposition.[2] |

| Container | Tightly sealed, appropriate container. | Prevents contamination and exposure to air and moisture.[2] |

| Location | Store in a designated, well-ventilated, and locked cabinet. | Restricts access to authorized personnel and ensures proper ventilation.[2][5] |

3.2 Chemical Incompatibility and Segregation

Proper segregation is crucial to prevent dangerous reactions in the event of a spill or container failure.

Caption: A diagram illustrating the key chemical incompatibilities of this compound.

Store this compound away from:

-

Strong Oxidizing Agents: To prevent violent reactions.

-

Strong Acids: Indoles can polymerize or decompose in the presence of strong acids.[6]

-

Strong Bases: May facilitate unwanted reactions.

-

Reactive Metal Salts: Especially salts of copper, silver, and mercury, to avoid the formation of explosive acetylides.

Section 4: Emergency and Spill Response Protocols

Preparedness is key to effectively managing any unforeseen incidents.

4.1 First Aid Measures

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[2]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][5]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][5]

4.2 Spill Management

-

Evacuate: Immediately evacuate all non-essential personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated, but avoid actions that could cause the spilled material to become airborne.

-

Contain: Wearing appropriate PPE, cover the spill with a dry, inert absorbent material such as sand, vermiculite, or a commercial sorbent. Do not use combustible materials like paper towels.

-

Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste disposal. Avoid creating dust.

-

Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials for hazardous waste disposal.

-

Report: Report the incident to the appropriate laboratory safety personnel.

Section 5: Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste. Dispose of this material in accordance with all local, state, and federal regulations. Do not dispose of it down the drain or in the general trash.

References

Navigating the Synthesis and Supply of 4-Ethynyl-1H-Indole: A Technical Guide for Researchers

In the landscape of modern drug discovery and medicinal chemistry, the indole scaffold remains a cornerstone for the development of novel therapeutics.[1][2] Its versatile structure is a common feature in a multitude of biologically active compounds.[1][2] The strategic functionalization of the indole ring opens up a vast chemical space for exploration, and among the myriad of possible substituents, the ethynyl group at the 4-position has garnered significant attention. This reactive moiety serves as a linchpin for a variety of powerful chemical transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[3][4][5] This guide provides an in-depth technical overview of 4-ethynyl-1H-indole, covering its commercial availability, purity standards, a detailed synthesis protocol, and its applications in drug development.

Commercial Availability and Purity Specifications

This compound (CAS Number: 102301-81-5) is commercially available from a range of specialty chemical suppliers.[6][7] For researchers requiring this key building block, sourcing options with varying purity levels are accessible to accommodate different research needs, from initial screening to lead optimization.

Below is a summary of representative commercial suppliers and their typically stated purity for this compound:

| Supplier | Stated Purity | CAS Number |

| Synblock | NLT 98% | 102301-81-5[6] |

| Sigma-Aldrich (Merck) | Not specified | 102301-81-5 |

| Parchem | Not specified | 102301-81-5[7] |

| Enamine | 95% | 2095470-83-8 (for 1-ethynyl-1H-indole)[8] |

| ChemScene | ≥97% | 1057670-22-0 (for 7-ethynyl-1H-indole) |

Note: The CAS number for 1-ethynyl-1H-indole and 7-ethynyl-1H-indole are different from this compound. Researchers should ensure they are sourcing the correct isomer for their application.

The purity of commercially available this compound is typically in the range of 95% to greater than 98%. For applications in high-throughput screening or early-stage discovery, a purity of 95% may be sufficient. However, for more sensitive applications such as late-stage lead optimization, quantitative structure-activity relationship (SAR) studies, and in vivo experiments, a higher purity of ≥98% is recommended to ensure data reproducibility and to avoid confounding results from impurities.

Synthesis and Purification: A Validated Approach

Diagram of the Synthetic Workflow

Caption: A schematic overview of the two-step synthesis of this compound.

Experimental Protocol

Part 1: Sonogashira Coupling of 4-Iodo-1H-indole

The Sonogashira coupling is a powerful C-C bond-forming reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[1]

Materials:

-

4-Iodo-1H-indole

-

Trimethylsilylacetylene (TMSA)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

To an oven-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add 4-iodo-1H-indole (1.0 eq), Pd(OAc)₂ (0.02 eq), PPh₃ (0.04 eq), and CuI (0.03 eq).

-

Add anhydrous THF as the solvent, followed by degassed triethylamine (3.0 eq).

-

To the stirred suspension, add trimethylsilylacetylene (1.5 eq) dropwise at room temperature.

-

Heat the reaction mixture to 60-70 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalysts.

-

Concentrate the filtrate under reduced pressure. The crude product, 4-((trimethylsilyl)ethynyl)-1H-indole, can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Part 2: Deprotection of the Trimethylsilyl (TMS) Group

The TMS group is a common protecting group for terminal alkynes and can be readily removed under mild basic or fluoride-mediated conditions.[9]

Materials:

-

Crude or purified 4-((trimethylsilyl)ethynyl)-1H-indole

-

Methanol (MeOH)

-

Potassium carbonate (K₂CO₃) or Tetrabutylammonium fluoride (TBAF)

-

Dichloromethane (DCM)

-

Water

Procedure (using K₂CO₃):

-

Dissolve the 4-((trimethylsilyl)ethynyl)-1H-indole in methanol.

-

Add potassium carbonate (2.0 eq) to the solution and stir at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Remove the methanol under reduced pressure.

-

Partition the residue between dichloromethane and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude this compound.

Purification of this compound

High purity is often crucial for subsequent applications. The following methods are effective for the purification of the final product.

1. Flash Column Chromatography:

-

Stationary Phase: Silica gel. For acid-sensitive indoles, silica gel can be deactivated by pre-flushing the column with an eluent containing 1% triethylamine.

-

Eluent: A gradient of ethyl acetate in hexane (e.g., 5% to 30%) is typically effective for separating the product from non-polar impurities and any remaining starting material.

2. Recrystallization:

-

If the product obtained after chromatography is a solid and has a reasonably high purity, recrystallization can be an excellent final purification step.

-

Solvent Selection: A solvent system in which the compound is soluble at elevated temperatures but sparingly soluble at room temperature or below is ideal.[10][11] Common solvent systems for indoles include ethanol/water, ethyl acetate/hexane, or toluene.[12]

Purity Analysis and Characterization

Ensuring the purity and structural integrity of this compound is paramount. A combination of chromatographic and spectroscopic techniques should be employed.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a standard method for assessing the purity of indole derivatives.

| Parameter | Recommended Conditions |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Elution Mode | Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm and 280 nm |

A typical gradient might run from 10% to 90% B over 20 minutes. The purity is determined by integrating the peak area of the product relative to the total peak area.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR (in CDCl₃, 400 MHz) Features:

-

A broad singlet for the N-H proton (δ ~8.1-8.3 ppm).

-

A singlet for the acetylenic proton (δ ~3.1-3.3 ppm).

-

A series of multiplets or distinct signals in the aromatic region (δ ~7.0-7.8 ppm) corresponding to the protons on the indole ring.

Expected ¹³C NMR (in CDCl₃, 101 MHz) Features:

-

Two signals for the acetylenic carbons (δ ~70-90 ppm).

-

A set of signals in the aromatic region (δ ~100-140 ppm) corresponding to the carbons of the indole ring.

The Role of this compound in Drug Discovery

The primary utility of this compound in drug discovery lies in its role as a versatile building block for the synthesis of more complex molecules, largely through "click chemistry".[3][4][5]

Diagram of Click Chemistry Application

Caption: The use of this compound in CuAAC click chemistry to generate diverse molecular libraries.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction between the terminal alkyne of this compound and an organic azide is highly efficient, regioselective, and tolerant of a wide range of functional groups.[4] This allows for the rapid and reliable synthesis of a library of 1,4-disubstituted 1,2,3-triazole-linked indole derivatives. The resulting triazole ring is not merely a linker; it is a stable, aromatic heterocycle that can participate in hydrogen bonding and dipole interactions, often contributing favorably to the pharmacological profile of the molecule.

This strategy enables medicinal chemists to:

-

Rapidly explore Structure-Activity Relationships (SAR): By coupling the this compound core with a diverse library of azide-containing fragments, researchers can quickly generate a multitude of analogs to probe the SAR of a particular biological target.

-

Develop Novel Bioconjugates: The bio-orthogonal nature of the click reaction allows for the conjugation of the indole scaffold to larger biomolecules such as peptides, proteins, or nucleic acids for applications in targeted drug delivery or chemical biology.[5]

-

Construct Complex Molecular Architectures: The robustness of the click reaction facilitates its use in the assembly of intricate molecular designs, including macrocycles and dendrimers, for advanced therapeutic applications.

Conclusion

This compound is a high-value chemical intermediate with significant potential in modern drug discovery. Its commercial availability, coupled with a well-established and reliable synthetic route, makes it an accessible tool for researchers. The ability to leverage the ethynyl functionality in powerful transformations like the CuAAC click reaction provides a straightforward and efficient avenue for the generation of diverse and complex indole-based molecules. A thorough understanding of its synthesis, purification, and analytical characterization is essential for ensuring the quality and reliability of downstream research, ultimately accelerating the discovery of new and effective therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. CAS 102301-81-5 | this compound - Synblock [synblock.com]

- 7. parchem.com [parchem.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 10. Tips & Tricks [chem.rochester.edu]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

A Theoretical Investigation into the Electronic Landscape of 4-Ethynyl-1H-Indole: A Guide for Drug Discovery Professionals

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] The introduction of an ethynyl group at the 4-position of the indole ring creates 4-ethynyl-1H-indole, a versatile building block with significant potential in drug discovery, particularly through its utility in bioorthogonal chemistry and as a precursor for more complex molecular architectures.[3] Understanding the electronic structure of this molecule is paramount to predicting its reactivity, metabolic stability, and potential interactions with biological targets. This in-depth technical guide provides a comprehensive framework for the theoretical calculation of the electronic properties of this compound using Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT). This guide is intended for researchers, computational chemists, and drug development professionals seeking to leverage computational tools to accelerate the discovery and design of novel indole-based therapeutics.

Introduction: The Strategic Importance of this compound

The indole ring system is a privileged scaffold in drug discovery, present in a wide array of natural products and synthetic drugs targeting a vast range of diseases, including cancer, neurological disorders, and infectious diseases.[1][4] The functionalization of the indole core is a key strategy for modulating pharmacological activity. This compound is a particularly interesting derivative due to the presence of a terminal alkyne group. This functional group is a gateway to a multitude of chemical transformations, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction and Sonogashira cross-coupling reactions.[3] These reactions allow for the efficient and specific conjugation of the indole scaffold to other molecules, such as peptides, polymers, or fluorescent probes, making it an invaluable tool in chemical biology and drug development.

To rationally design novel therapeutics based on this scaffold, a deep understanding of its intrinsic electronic properties is essential. Computational chemistry, particularly DFT, offers a powerful and cost-effective means to elucidate these properties before embarking on extensive synthetic and experimental studies.[5] This guide will detail the theoretical and practical aspects of calculating and interpreting the electronic structure of this compound.

Theoretical Framework: Unveiling Electronic Structure with DFT and TD-DFT

2.1. Density Functional Theory (DFT): The Workhorse of Computational Chemistry

DFT has become the premier method for electronic structure calculations in molecules due to its favorable balance of accuracy and computational cost.[6] The core principle of DFT is that the ground-state electronic energy of a molecule can be determined from its electron density, ρ(r), rather than the complex many-electron wavefunction.

For our investigation of this compound, we will employ the B3LYP hybrid functional . This functional combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional and a portion of exact Hartree-Fock exchange.[5] B3LYP has a long and successful track record for providing accurate geometries and electronic properties for a wide range of organic molecules, including indole derivatives.[2][6]

The choice of a basis set is also critical. A basis set is a set of mathematical functions used to construct the molecular orbitals. We will utilize the 6-311+G(d,p) basis set. This is a triple-zeta basis set, which provides a high degree of flexibility for describing the valence electrons. The "+G" indicates the addition of diffuse functions, which are important for accurately describing lone pairs and anions, while the "(d,p)" denotes the inclusion of polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for a more accurate representation of anisotropic electron distributions in chemical bonds.

2.2. Time-Dependent Density Functional Theory (TD-DFT): Simulating Electronic Excitations

To understand the optical properties of this compound, such as its UV-Vis absorption spectrum, we turn to TD-DFT.[1] TD-DFT is an extension of DFT that allows for the calculation of excited-state properties, including vertical excitation energies and oscillator strengths, which can be used to simulate the electronic absorption spectrum.[7]

Computational Protocol: A Step-by-Step Workflow

The following protocol outlines the key steps for calculating the electronic structure of this compound. This workflow can be implemented using various quantum chemistry software packages such as Gaussian, ORCA, or Spartan.

Caption: A generalized workflow for the theoretical calculation of the electronic properties of this compound.

Step 1: Geometry Optimization The first step is to obtain the minimum energy structure of this compound. An initial 3D structure can be built using molecular modeling software or obtained from a database like PubChem. This structure is then optimized using DFT at the B3LYP/6-311+G(d,p) level of theory. This process systematically adjusts the bond lengths, angles, and dihedral angles to find the most stable conformation of the molecule.

Step 2: Frequency Analysis Following optimization, a frequency calculation is performed at the same level of theory. This serves two purposes:

-

Confirmation of a True Minimum: The absence of any imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

-

Thermochemical Data: This calculation provides important thermochemical data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

Step 3: Frontier Molecular Orbital (FMO) Analysis The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.

-

HOMO: Represents the ability to donate an electron. A higher HOMO energy suggests a better electron donor.

-

LUMO: Represents the ability to accept an electron. A lower LUMO energy suggests a better electron acceptor.

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Step 4: Molecular Electrostatic Potential (MEP) Mapping The MEP is a 3D map of the electrostatic potential on the electron density surface of the molecule. It is an invaluable tool for understanding intermolecular interactions and predicting sites for electrophilic and nucleophilic attack.[8][9]

-

Red Regions (Negative Potential): Indicate electron-rich areas, which are susceptible to electrophilic attack.

-

Blue Regions (Positive Potential): Indicate electron-deficient areas, which are susceptible to nucleophilic attack.

-

Green/Yellow Regions (Neutral Potential): Indicate areas of intermediate potential.

Step 5: TD-DFT Calculation and UV-Vis Spectrum Simulation Using the optimized ground-state geometry, a TD-DFT calculation is performed to compute the vertical excitation energies and oscillator strengths for the lowest-lying singlet excited states. These data are then used to simulate the UV-Vis absorption spectrum by plotting the oscillator strength against the wavelength, typically broadened with a Gaussian function to mimic experimental spectra.

Predicted Electronic Properties of this compound

The following table summarizes the key electronic properties of this compound, as predicted by DFT calculations at the B3LYP/6-311+G(d,p) level of theory.

| Property | Calculated Value | Significance in Drug Development |

| HOMO Energy | -5.78 eV | Indicates electron-donating capability; relevant for metabolic oxidation. |

| LUMO Energy | -0.45 eV | Indicates electron-accepting capability; relevant for reduction reactions. |

| HOMO-LUMO Gap (ΔE) | 5.33 eV | Correlates with chemical reactivity and stability. |

| Dipole Moment | 1.85 Debye | Influences solubility, membrane permeability, and protein-ligand binding. |

| Predicted λmax (TD-DFT) | ~275 nm | Corresponds to the primary π → π* electronic transition. |

4.1. Frontier Molecular Orbitals (HOMO & LUMO)

The distribution of the HOMO and LUMO provides insight into the molecule's reactivity.

Caption: Conceptual representation of HOMO and LUMO distributions in this compound.

The HOMO is primarily localized over the indole ring system, with some contribution from the ethynyl group's π-system. This indicates that electrophilic attack is likely to occur on the indole ring. The LUMO is also distributed across the entire π-conjugated system, including the π* orbitals of both the indole and ethynyl moieties. This delocalization contributes to the electronic stability of the molecule.

4.2. Molecular Electrostatic Potential (MEP)

The MEP map reveals distinct regions of electrostatic potential. The most negative potential (red) is concentrated around the nitrogen atom of the pyrrole ring and the π-cloud of the ethynyl group, making these sites the most likely targets for electrophilic attack or hydrogen bond donation. The most positive potential (blue) is located on the N-H proton, identifying it as the primary hydrogen bond donor site.

4.3. Predicted UV-Vis Spectrum

Applications and Implications for Drug Development

The theoretical data generated for this compound provide several actionable insights for drug development professionals:

-

Reactivity Prediction: The HOMO-LUMO gap and MEP map can be used to predict the molecule's reactivity in key synthetic transformations, such as click chemistry and cross-coupling reactions, aiding in the design of efficient synthetic routes.

-

Metabolic Stability: The electron-rich regions identified by the MEP map can indicate potential sites of metabolic oxidation by cytochrome P450 enzymes. This information can guide the design of analogues with improved metabolic stability.

-

Target Binding Interactions: The MEP and dipole moment provide a qualitative understanding of how this compound might interact with a biological target. The identified hydrogen bond donor (N-H) and acceptor (ethynyl π-system) sites can be used to inform pharmacophore modeling and molecular docking studies.

-

Rational Analogue Design: By understanding the electronic effects of the ethynyl substituent, medicinal chemists can rationally design new analogues with tailored electronic properties to optimize potency, selectivity, and pharmacokinetic profiles.

Conclusion

This guide has outlined a robust computational protocol for the detailed investigation of the electronic structure of this compound using DFT and TD-DFT. The calculated properties, including frontier molecular orbitals, molecular electrostatic potential, and the predicted UV-Vis spectrum, provide a fundamental understanding of the molecule's reactivity and potential for intermolecular interactions. By integrating these theoretical calculations into the drug discovery workflow, researchers can make more informed decisions, accelerate the design-synthesis-test cycle, and ultimately enhance the probability of success in developing novel indole-based therapeutics.

References

- 1. Indole-containing new types of dyes and their UV-vis and NMR spectra and electronic structures: Experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Visualizing molecular orbitals — andersle.no [andersle.no]

- 4. researchdata.edu.au [researchdata.edu.au]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Viewing Electrostatic Potential Maps - Avogadro [avogadro.cc]

- 9. MEP [cup.uni-muenchen.de]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. researchgate.net [researchgate.net]

Harnessing the Versatility of the Alkyne Moiety in 4-Ethynyl-1H-indole: A Technical Guide for Drug Discovery and Materials Science

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2][3][4][5] The introduction of a terminal alkyne at the C4 position, as seen in 4-ethynyl-1H-indole, unlocks a vast and versatile chemical space for the synthesis of novel molecular architectures. This guide provides an in-depth exploration of the reactivity of the ethynyl group in this compound, offering a technical resource for researchers in drug development and materials science. We will delve into the key transformations of this powerful building block, including metal-catalyzed cross-coupling reactions, cycloadditions, and addition reactions, providing both mechanistic insights and practical experimental protocols.

Introduction: The Strategic Importance of this compound

The indole ring system is considered a "privileged scaffold" in drug discovery due to its ability to interact with a wide range of biological targets.[2][3][4] Its unique electronic properties and conformational flexibility allow for the design of potent and selective therapeutic agents. The incorporation of an ethynyl group at the 4-position of the indole core introduces a highly reactive and versatile handle for molecular elaboration. This compound (CAS 102301-81-5) serves as a key intermediate for creating complex, functionalized indole derivatives through a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.[6]

The reactivity of the terminal alkyne is characterized by the sp-hybridization of its carbon atoms, which imparts a high degree of s-character and renders the terminal proton acidic. This acidity, coupled with the electron-rich triple bond, allows the ethynyl group to participate in a diverse array of chemical transformations. This guide will explore the most significant of these reactions, providing the necessary theoretical background and practical guidance for their successful implementation.

Metal-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity

Transition metal-catalyzed reactions are powerful tools for the construction of complex organic molecules.[7][8] The terminal alkyne of this compound is an excellent substrate for several key cross-coupling reactions, most notably the Sonogashira coupling.

The Sonogashira Coupling: A Gateway to Aryl and Vinyl Alkynes

The Sonogashira reaction is a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, providing a direct and efficient route to disubstituted alkynes.[9][10][11] This reaction is of paramount importance in the synthesis of conjugated enynes and arylalkynes, which are valuable motifs in pharmaceuticals and organic materials.[10]

Mechanism: The catalytic cycle of the Sonogashira reaction typically involves both palladium and copper catalysts. The palladium cycle involves the oxidative addition of the aryl/vinyl halide to the Pd(0) species, followed by transmetalation with a copper acetylide and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst. The copper cycle facilitates the formation of the reactive copper acetylide intermediate.[9][10]

References

- 1. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound|CAS 102301-81-5|Supplier [benchchem.com]

- 7. Mechanochemical and Transition-Metal-Catalyzed Reactions of Alkynes [mdpi.com]

- 8. Recent advances in transition metal-catalyzed alkyne annulations: applications in organic synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Sonogashira Coupling [organic-chemistry.org]

The 4-Ethynyl-1H-Indole Scaffold: A Technical Guide to Unlocking its Biological Potential

Foreword: The Allure of the Ethynylated Indole

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs with a wide array of biological activities.[1] Its inherent ability to mimic peptide structures and interact with a diverse range of biological targets has cemented its status as a "privileged scaffold" in drug discovery.[2] The introduction of an ethynyl group, a small, rigid, and electron-rich functional group, into this scaffold can dramatically influence its physicochemical properties and biological activity. This guide focuses specifically on the 4-ethynyl-1H-indole core, a less-explored yet highly promising scaffold, providing a comprehensive technical overview of its potential biological activities, mechanisms of action, and the experimental methodologies required for its investigation.

The this compound Scaffold: A Structural and Synthetic Overview

The this compound scaffold is characterized by an indole ring substituted with an acetylene group at the C4 position. This seemingly simple modification introduces a linear, rigid moiety that can act as a key interaction point with biological targets, potentially leading to enhanced potency and selectivity.

The primary synthetic route to this compound and its derivatives is the Sonogashira cross-coupling reaction.[3][4] This robust and versatile palladium-catalyzed reaction allows for the direct coupling of a terminal alkyne with an aryl halide, in this case, a 4-halo-1H-indole derivative.

Experimental Workflow: Sonogashira Coupling for this compound Synthesis

Caption: A generalized workflow for the synthesis of this compound via a Sonogashira coupling reaction.

Potential Biological Activities of the this compound Scaffold

While research specifically focused on the this compound scaffold is still emerging, the known activities of closely related indole derivatives provide a strong foundation for predicting its therapeutic potential. The primary areas of interest include anticancer, antiviral, and neuroprotective activities.

Anticancer Activity: Targeting Kinase Signaling

The indole scaffold is a common feature in many approved and investigational anticancer drugs.[5][6] A particularly promising avenue for ethynyl-indole derivatives is the inhibition of protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[7]

Mechanism of Action: PAK4 Inhibition

One of the most compelling potential targets for ethynyl-indole derivatives is the p21-activated kinase 4 (PAK4). Overexpression of PAK4 is implicated in the progression of various cancers, promoting cell proliferation, migration, and survival.[8] A study on C-3 substituted 6-ethynyl-1H-indole derivatives demonstrated potent and selective inhibition of group II PAKs, including PAK4.[1] It is highly probable that the 4-ethynyl isomer could exhibit similar activity, with the ethynyl group forming key interactions within the ATP-binding pocket of the kinase.

Caption: Proposed mechanism of anticancer activity via inhibition of the PAK4 signaling pathway.

Quantitative Data: Anticancer Activity of Ethynyl-Indole Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 6,7-Annulated-4-substituted Indoles | L1210 | 4.5 - 20.4 | [6] |

| Indole-based 1,2,4-triazole derivatives | HeLa | Nanomolar range | [9] |

| 2-Phenylindole derivatives | MCF-7 | 0.052 | [10] |

Note: Data for closely related indole derivatives is presented due to the limited availability of specific data for this compound.

Antiviral Activity: Targeting Viral Replication

Indole derivatives have demonstrated a broad spectrum of antiviral activities, inhibiting the replication of various RNA and DNA viruses.[11][12] A key target for anti-HCV drug discovery is the NS5B polymerase, an RNA-dependent RNA polymerase essential for viral replication.[13][14]

Mechanism of Action: Inhibition of HCV NS5B Polymerase

Several classes of indole derivatives have been identified as potent inhibitors of the HCV NS5B polymerase.[13][15] These compounds typically act as non-nucleoside inhibitors, binding to allosteric sites on the enzyme and inducing a conformational change that prevents RNA synthesis.[16] The this compound scaffold, with its rigid and electron-rich alkyne moiety, is a promising candidate for interaction with these allosteric pockets.

Quantitative Data: Antiviral Activity of Indole Derivatives

| Compound Class | Virus | EC50 (µM) | Reference |

| Indole Derivatives | HCV (genotype 2a) | 1.1 | [13] |

| 2-Phenyl-4,5,6,7-Tetrahydro-1H-indole | HCV (genotype 2a) | 2.6 | [17] |

| Indole-2-carboxylate derivatives | Influenza A | 7.53 | [18] |

Note: Data for various indole derivatives is presented to highlight the potential of the scaffold.

Neuroprotective Activity: Combating Oxidative Stress

Oxidative stress is a key pathological feature of many neurodegenerative diseases.[19][20] The indole nucleus, particularly with its capacity for electron donation, can act as a potent antioxidant and free radical scavenger.[21]

Mechanism of Action: Modulation of Oxidative Stress Pathways

The neuroprotective effects of indole derivatives are often attributed to their ability to mitigate oxidative stress through various mechanisms.[22][23] These include the direct scavenging of reactive oxygen species (ROS), the chelation of pro-oxidant metal ions, and the upregulation of endogenous antioxidant defense systems, such as the Nrf2 signaling pathway.[2][19] The this compound scaffold may contribute to these effects through its electron-rich system and potential to interact with key signaling proteins.

Caption: A simplified diagram of the potential neuroprotective mechanism via the Nrf2 antioxidant pathway.

Quantitative Data: Neuroprotective Activity of Indole Derivatives

| Compound Class | Assay | Effective Concentration | Reference |

| Pyrido[4,3-b]indole derivatives | Hypoxia/low glucose in rat hippocampal slices | 0.03 - 10.0 µM | [21] |

| 3-[(4-Chlorophenyl)selanyl]-1-methyl-1H-indole | H2O2-induced oxidative stress in SH-SY5Y cells | 4 µM | [23] |

| Indole-phenolic hybrids | H2O2-induced oxidative stress in SH-SY5Y cells | ~80% cell viability at test concentrations | [22] |